molecular formula C6H8O2 B13809714 7-Oxabicyclo[4.1.0]hept-2-EN-2-OL CAS No. 717815-96-8

7-Oxabicyclo[4.1.0]hept-2-EN-2-OL

Cat. No.: B13809714
CAS No.: 717815-96-8
M. Wt: 112.13 g/mol
InChI Key: ILEWGFZHPNCTLP-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]hept-2-en-2-ol is a bicyclic organic compound with a unique structure that includes an oxygen bridge. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]hept-2-en-2-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]hept-2-en-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted bicyclic compounds. These products have significant applications in different fields of research and industry.

Scientific Research Applications

7-Oxabicyclo[4.1.0]hept-2-en-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]hept-2-en-2-ol involves its interaction with molecular targets through its oxygen bridge and bicyclic structure. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its application. For example, the compound has been studied for its potential to inhibit protein phosphatases, which are crucial in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.1.0]hept-2-en-2-ol is unique due to its specific bicyclic structure with an oxygen bridge, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

717815-96-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hept-2-en-2-ol

InChI

InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h2,5-7H,1,3H2

InChI Key

ILEWGFZHPNCTLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)C(=C1)O

Origin of Product

United States

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